molecular formula C10H8F2O2 B13300745 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13300745
M. Wt: 198.17 g/mol
InChI Key: BUHIZQWVQHMSDS-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with 2,4-difluorobenzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both ethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2-ethyl-5,7-difluoro-1-benzofuran-3-one

InChI

InChI=1S/C10H8F2O2/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8H,2H2,1H3

InChI Key

BUHIZQWVQHMSDS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C(=CC(=C2)F)F

Origin of Product

United States

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